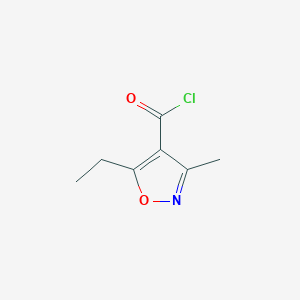

5-Ethyl-3-methylisoxazole-4-carbonyl chloride

Beschreibung

5-Ethyl-3-methylisoxazole-4-carbonyl chloride is an isoxazole-based acyl chloride characterized by a reactive carbonyl chloride group at the 4-position, a methyl group at the 3-position, and an ethyl substituent at the 5-position of the heterocyclic ring. This compound is a key intermediate in organic synthesis, particularly in the preparation of amides, esters, and other derivatives for pharmaceuticals or agrochemicals.

Eigenschaften

IUPAC Name |

5-ethyl-3-methyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-3-5-6(7(8)10)4(2)9-11-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMFSGYIYPQZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-methylisoxazole-4-carbonyl chloride typically involves the cycloaddition reaction of alkynes with nitrile oxides. This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions usually include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 5-Ethyl-3-methylisoxazole-4-carbonyl chloride may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and maximize efficiency, often employing green chemistry principles to reduce the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-3-methylisoxazole-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form amides.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: It can be reduced to form alcohols under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like aliphatic, aromatic, and heterocyclic amines are used in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Amides: Formed from substitution reactions with amines.

Carboxylic Acids: Formed from oxidation reactions.

Alcohols: Formed from reduction reactions.

Wissenschaftliche Forschungsanwendungen

5-Ethyl-3-methylisoxazole-4-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Ethyl-3-methylisoxazole-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the cyclooxygenase-2 enzyme, thereby reducing inflammation . The compound’s structure allows it to bind to the active site of the enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table highlights key structural analogues of 5-ethyl-3-methylisoxazole-4-carbonyl chloride, focusing on substituents and functional groups that influence reactivity and applications:

Key Observations :

- Reactivity : Acyl chlorides (e.g., 5-chloromethylisoxazole-4-carbonyl chloride ) are more reactive than esters (e.g., ethyl 5-chloro-4-methylisoxazole-3-carboxylate ) due to the electrophilic carbonyl carbon, enabling rapid nucleophilic substitution.

- Substituent Effects : Ethyl and isopropyl groups enhance lipophilicity (higher logP values) compared to halogens (e.g., chloro), which increase polarity and melting points .

Physical and Spectral Properties

Melting Points and Stability:

- Compounds with nitro or chloro substituents (e.g., 11j: 241–242°C; 12l: 256–257°C) exhibit higher melting points due to increased polarity and intermolecular forces .

- Esters (e.g., ethyl derivatives ) generally have lower melting points (<200°C) compared to acyl chlorides or amine-containing derivatives.

NMR Spectral Data:

- Methyl Groups : In 3-methylisoxazole derivatives, the methyl group typically resonates at δ 2.1–2.4 ppm in ¹H NMR .

- Ethyl Groups : The ethyl substituent in 5-ethyl derivatives would show characteristic triplet (CH₂CH₃, δ ~1.3 ppm) and quartet (CH₂CH₃, δ ~2.5–3.0 ppm) signals.

- Carbonyl Chlorides : The carbonyl carbon in acyl chlorides appears at δ ~160–170 ppm in ¹³C NMR, distinct from esters (δ ~165–175 ppm for COOEt) .

Biologische Aktivität

5-Ethyl-3-methylisoxazole-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

5-Ethyl-3-methylisoxazole-4-carbonyl chloride has the molecular formula CHClNO, with a molecular weight of approximately 189.63 g/mol. It features an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms.

The synthesis of this compound typically involves the reaction of 3-methylisoxazole with carbonyl chloride in the presence of suitable solvents and catalysts. The process can be optimized to enhance yield and purity, often utilizing techniques such as microwave-assisted synthesis or solvent-free reactions to improve efficiency.

Biological Activity Overview

The biological activity of 5-Ethyl-3-methylisoxazole-4-carbonyl chloride has been investigated in several studies, highlighting its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

Recent studies have shown that derivatives of isoxazole compounds exhibit promising anticancer properties. For instance, compounds structurally related to 5-Ethyl-3-methylisoxazole-4-carbonyl chloride have been tested against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. These studies revealed that certain derivatives possess significant cytotoxic effects, comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound Name | Cell Line Tested | IC (µM) | Reference |

|---|---|---|---|

| 5-Ethyl-3-methylisoxazole-4-carbonyl chloride | A549 | 15.2 | |

| 3-Methyl-4-(hetero)aryl methylene isoxazole-5(4H)-one | A549 | 10.5 | |

| Doxorubicin | A549 | 0.5 |

The mechanism of action for 5-Ethyl-3-methylisoxazole-4-carbonyl chloride may involve the inhibition of specific kinases or enzymes that play crucial roles in cell proliferation and survival pathways. This compound's carbonyl chloride functional group enhances its reactivity, allowing it to form covalent bonds with target proteins, potentially leading to altered cellular signaling pathways.

Case Studies

- Study on Anticancer Efficacy : In a recent study, researchers synthesized several derivatives of isoxazoles, including 5-Ethyl-3-methylisoxazole-4-carbonyl chloride, and evaluated their anticancer activity against A549 lung cancer cells. The study found that the compound exhibited significant growth inhibition at concentrations lower than those required for conventional therapies .

- Electrochemical Behavior : Another investigation focused on the electrochemical properties of isoxazole derivatives, revealing that these compounds could act as effective antioxidants. The cyclic voltammetry results indicated that 5-Ethyl-3-methylisoxazole-4-carbonyl chloride possesses favorable redox properties, contributing to its potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.